3,4-Pentadien-1-ol, 2,2-dimethyl-

Catalog No.
S14365750
CAS No.
4058-52-0
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Pentadien-1-ol, 2,2-dimethyl-

CAS Number

4058-52-0

Product Name

3,4-Pentadien-1-ol, 2,2-dimethyl-

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h5,8H,1,6H2,2-3H3

InChI Key

NOTNXVNZHXXZSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C=C=C

3,4-Pentadien-1-ol, 2,2-dimethyl- is a chemical compound with the molecular formula C7H12OC_7H_{12}O. It belongs to the pentadienol family and is characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain. This compound features two conjugated double bonds and a hydroxyl group, which contributes to its reactivity and versatility as an intermediate in organic synthesis. Its structural uniqueness allows it to participate in various

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Major Products

  • Oxidation: Aldehydes and carboxylic acids.
  • Reduction: Saturated alcohols.
  • Substitution: Halogenated compounds and ethers.

Several methods exist for synthesizing 3,4-Pentadien-1-ol, 2,2-dimethyl-:

  • Grignard Reaction: Involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone.
  • Aldol Condensation: This method entails the aldol condensation of suitable aldehydes followed by dehydration to form the pentadienol structure.
  • Industrial Production: Often utilizes large-scale Grignard reactions or aldol condensations followed by purification techniques such as distillation or recrystallization.

3,4-Pentadien-1-ol, 2,2-dimethyl- is utilized in various fields:

  • Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its unique structure makes it valuable in developing new drug compounds.
  • Agrochemicals: Used in synthesizing pesticides and herbicides due to its reactivity.

While specific interaction studies focusing solely on 3,4-Pentadien-1-ol, 2,2-dimethyl- are scarce, its structural properties suggest that it may interact with various biological targets. Its ability to undergo oxidation and reduction reactions indicates potential pathways for interaction with enzymes involved in metabolic processes. Further research could elucidate its role in biological systems and its potential therapeutic applications .

Similar Compounds

  • 1,4-Pentadien-3-ol: Lacks the dimethyl substitution but shares a similar diene structure.
  • 2,4-Dimethyl-1,3-pentadiene: Similar diene structure but does not contain a hydroxyl group.

Uniqueness

3,4-Pentadien-1-ol, 2,2-dimethyl- is distinguished by its combination of both double bonds and a hydroxyl group. This unique feature enhances its reactivity compared to its analogs, making it a more versatile building block for synthetic applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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